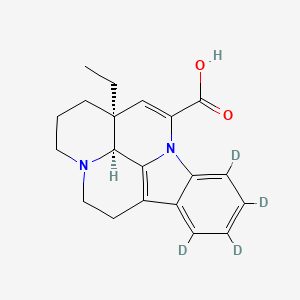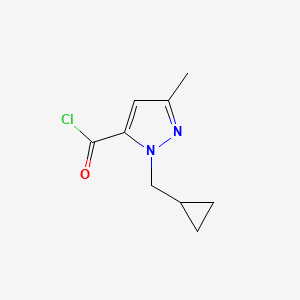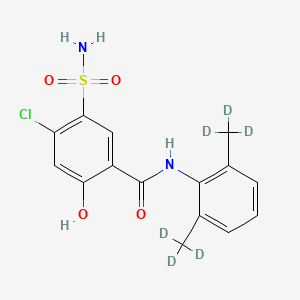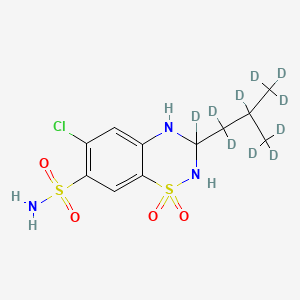
Apovincaminic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apovincaminic Acid-d4 is a deuterated form of apovincaminic acid, which is a major and active metabolite of vinpocetine. Vinpocetine is a semi-synthetic derivative of vincamine, an alkaloid found in the plant Vinca minor. This compound is primarily used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apovincaminic Acid-d4 involves the deuteration of apovincaminic acidThe reaction conditions often involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Apovincaminic Acid-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form reduced derivatives under specific conditions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution
Major Products: The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted compounds with varying functional groups .
Scientific Research Applications
Apovincaminic Acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and pathways.
Biology: Employed in biological studies to trace metabolic pathways and understand the pharmacokinetics of vinpocetine and its metabolites.
Medicine: Utilized in pharmacological research to investigate the effects of vinpocetine and its metabolites on the human body.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the metabolism and action of vinpocetine .
Mechanism of Action
Apovincaminic Acid-d4 exerts its effects by interacting with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors in the brain, leading to neuroprotective and vasodilatory effects. The compound enhances cerebral blood flow and has antioxidant properties, which contribute to its therapeutic potential in treating neurological disorders .
Comparison with Similar Compounds
Vinpocetine: A semi-synthetic derivative of vincamine, used as a cerebral vasodilator.
Vincamine: A natural alkaloid found in Vinca minor, with vasodilatory and neuroprotective properties.
Vincristine and Vinblastine: Alkaloids from Catharanthus roseus, known for their antineoplastic properties
Uniqueness: Apovincaminic Acid-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical studies. Its stable isotope labeling makes it an invaluable tool in pharmacokinetic and metabolic research, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(15S,19S)-3,4,5,6-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1/i3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQLDAGNBFMJQ-PFJDKSMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C4N2C(=C[C@]5([C@@H]4N(CCC5)CC3)CC)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)








![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)

